molecular formula C28H23N B13996828 N-(2,2-Diphenylethenyl)-2,2-diphenylethen-1-amine CAS No. 985-09-1

N-(2,2-Diphenylethenyl)-2,2-diphenylethen-1-amine

Cat. No.: B13996828
CAS No.: 985-09-1
M. Wt: 373.5 g/mol
InChI Key: DWLFXXBZTJGSQW-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two diphenylethenyl groups attached to an ethenamine backbone, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine typically involves the reaction of diphenylacetaldehyde with aniline derivatives under acidic conditions. One common method includes the use of camphor-10-sulfonic acid as a catalyst to facilitate the reaction . The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenamine groups to ethylamine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethylamine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with aromatic and hydrophobic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine stands out due to its specific combination of diphenylethenyl groups and ethenamine backbone, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

985-09-1

Molecular Formula

C28H23N

Molecular Weight

373.5 g/mol

IUPAC Name

N-(2,2-diphenylethenyl)-2,2-diphenylethenamine

InChI

InChI=1S/C28H23N/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-29-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,29H

InChI Key

DWLFXXBZTJGSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CNC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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